molecular formula C15H12ClN3 B14402109 3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole CAS No. 85303-94-2

3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole

Cat. No.: B14402109
CAS No.: 85303-94-2
M. Wt: 269.73 g/mol
InChI Key: LGVUPKLKXKOWAC-UHFFFAOYSA-N
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Description

3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-o-tolyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-o-tolyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-o-tolyl isocyanate: Shares the 4-chloro-o-tolyl group but differs in its functional groups and reactivity.

    [(4-Chloro-o-tolyl)oxy]acetic acid: Another compound with the 4-chloro-o-tolyl group, used as a herbicide.

Uniqueness

3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. Its combination of the 4-chloro-o-tolyl and phenyl groups makes it distinct from other similar compounds, offering unique opportunities for applications in various fields.

Properties

CAS No.

85303-94-2

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

5-(4-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H12ClN3/c1-10-9-12(16)7-8-13(10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,19)

InChI Key

LGVUPKLKXKOWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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